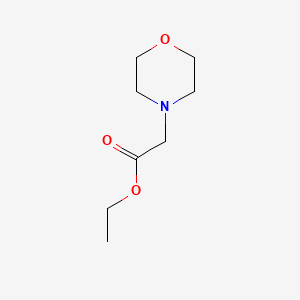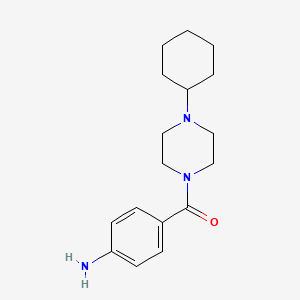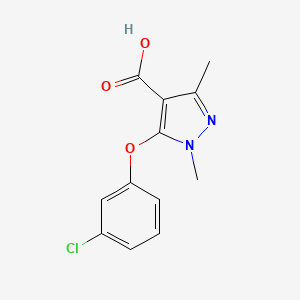
Ethyl-2-Morpholinoacetat
Übersicht
Beschreibung
Ethyl 2-Morpholinoacetate is a chemical compound that serves as a versatile intermediate in the synthesis of various pharmacologically active molecules and complex organic structures. It is characterized by the presence of a morpholine ring, which is a common feature in a range of biologically active compounds due to its favorable interaction with biological targets.
Synthesis Analysis
The synthesis of compounds related to Ethyl 2-Morpholinoacetate often involves multi-step reactions that may include cyclization, hydrogenation, and resolution processes. For instance, the synthesis of (S)-3-(4-fluorophenyl)morpholin-2-one, a key chiral intermediate of the antiemetic drug aprepitant, is achieved from ethyl 2-(4-fluorophenyl)-2-oxoacetate through a series of reactions that provide a practical and economical method for obtaining this important intermediate . Additionally, the synthesis of functionalized 2-carbonyl-imidazo[1,2-a]pyridines from ethyl α-benzotriazolyl-α-morpholinoacetate demonstrates the utility of ethyl 2-morpholinoacetate derivatives in the construction of complex heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of compounds derived from Ethyl 2-Morpholinoacetate often features morpholine rings that adopt chair conformations, providing a stable and flexible framework for further functionalization. For example, the title compound in one study exhibits a three-dimensional framework formed by C—H⋯O interactions, with the morpholine rings adopting chair conformations . The structural integrity and conformational stability of these rings are crucial for the biological activity and chemical reactivity of the resulting compounds.
Chemical Reactions Analysis
Ethyl 2-Morpholinoacetate and its derivatives participate in a variety of chemical reactions. For instance, ethyl azidoformate reacts with morpholine to yield morpholinium azide and 4-(ethoxycarbonyl)morpholine, showcasing the reactivity of morpholine derivatives with azido compounds . Furthermore, the synthesis of N-{2-(arylseleno/telluro)ethyl}morpholine complexes demonstrates the ability of morpholine derivatives to form stable complexes with metals, which can be used as catalysts in transfer hydrogenation reactions of ketones .
Physical and Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-Morpholinoacetate derivatives are influenced by the morpholine ring and the substituents attached to it. The morpholine ring's electron-donating properties can affect the reactivity of the compound, as seen in the reaction of ethyl azidoformate with different morpholines . The crystal structures of these compounds often reveal important interactions that contribute to their stability and reactivity, such as the C—H⋯O interactions observed in the three-dimensional framework of the indol-2-one derivative . Additionally, the coordination of morpholine derivatives with metals can lead to changes in the chemical shifts observed in NMR spectra, as seen in the complexation with palladium(II) and mercury(II) .
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
Ethyl-2-Morpholinoacetat wird bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet. Seine Struktur ist vorteilhaft bei der Herstellung von Morpholin-Derivaten, die in mehreren bioaktiven Molekülen und Arzneimitteln vorhanden sind . Die Verbindung dient als Vorläufer bei der Herstellung von Arylglycin-Derivaten durch oxidative sp3 C–H-Funktionalisierung von α-Aminosäureestern, die wichtige Zwischenprodukte in der Arzneimittelentwicklung sind .
Organische Synthese
In der organischen Chemie wird this compound als Baustein für die Synthese komplexer organischer Moleküle verwendet. Es ist besonders nützlich bei Reaktionen, die die Funktionalisierung von sp3 C–H-Bindungen neben einem Stickstoffatom beinhalten, was zur Bildung von Indolylglycin-Derivaten führt, die in der medizinischen Chemie wertvoll sind .
Materialwissenschaft
This compound spielt eine Rolle in der Materialwissenschaft, insbesondere im Bereich der Katalyse. Es kann an der Synthese von Katalysatoren beteiligt sein, die für die Oxidation organischer Verbindungen verwendet werden, wie z. B. Ethylacetat, einem häufigen flüchtigen organischen Stoff (VOC) in industriellen Umgebungen .
Analytische Chemie
In der analytischen Chemie wird this compound zur Kalibrierung und Validierung analytischer Methoden verwendet, darunter NMR, HPLC, LC-MS und UPLC. Es dient aufgrund seiner genau definierten physikalischen und chemischen Eigenschaften als Standard- oder Referenzverbindung .
Biochemie
Die Verbindung findet Anwendungen in der biochemischen Forschung, insbesondere bei der Untersuchung von enzymkatalysierten Reaktionen und biochemischen Stoffwechselwegen. Sein Morpholinring ist ein häufiges Motiv in bioaktiven Verbindungen, was ihn zu einem nützlichen Modell für die Untersuchung molekularer Wechselwirkungen und Reaktionsmechanismen macht .
Industrielle Anwendungen
This compound wird in verschiedenen industriellen Prozessen eingesetzt, einschließlich der Produktion von Feinchemikalien und als Zwischenprodukt bei der Synthese komplexerer chemischer Einheiten. Seine Stabilität und Reaktivität machen es zu einer vielseitigen Verbindung in industriellen Chemieanwendungen .
Safety and Hazards
Ethyl 2-Morpholinoacetate is classified as a dangerous substance. It can cause severe skin burns and eye damage . Safety measures include avoiding breathing its dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment . In case of contact, immediate medical attention is required .
Eigenschaften
IUPAC Name |
ethyl 2-morpholin-4-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-2-12-8(10)7-9-3-5-11-6-4-9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITMDWHJQROIPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370128 | |
| Record name | Ethyl 2-Morpholinoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3235-82-3 | |
| Record name | Ethyl 2-Morpholinoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone](/img/structure/B1272092.png)



![2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal](/img/structure/B1272112.png)


![1-{[4-(Acetylamino)phenyl]sulfonyl}piperidine-2-carboxylic acid](/img/structure/B1272120.png)


![1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1272135.png)

